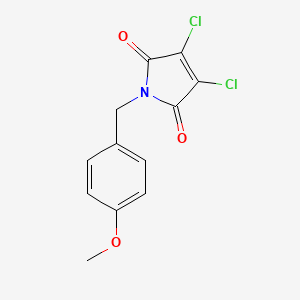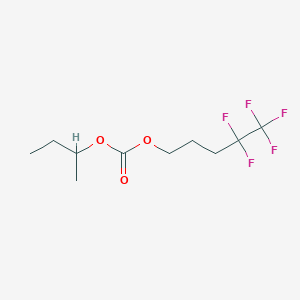
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a cyclobutylmethyl group attached to the nitrogen atom at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine typically involves the bromination of pyridin-3-amine followed by the introduction of the cyclobutylmethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.
After bromination, the cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
科学的研究の応用
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target being studied.
類似化合物との比較
Similar Compounds
5-bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
5-bromo-3-ethynylpyrazin-2-amine: Contains an ethynyl group and a pyrazine ring instead of a pyridine ring.
5-bromo-N-(methyl-d3)pyridin-3-amine: Similar structure but with a deuterated methyl group.
Uniqueness
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC名 |
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-10(7-12-6-9)13-5-8-2-1-3-8/h4,6-8,13H,1-3,5H2 |
InChIキー |
FHJSQSFDZZSUPG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)


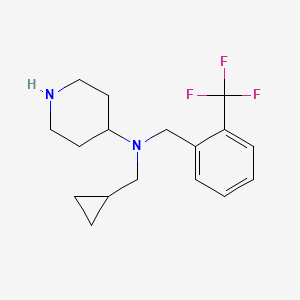
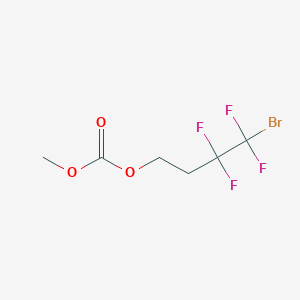
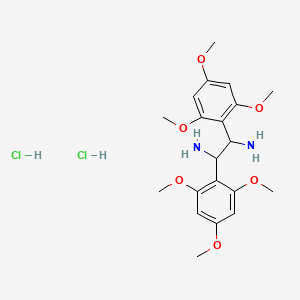

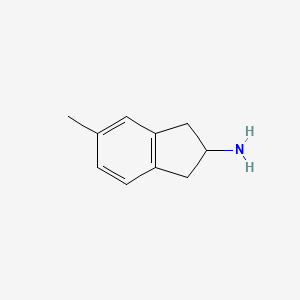

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
